2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine
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Overview
Description
2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. This compound features a unique structure with a furan ring, a pyrrolo[2,3-d]pyrimidine core, and a dimethylethanamine side chain. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization steps introduce the dimethylethanamine side chain and other substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: Various substituents can be introduced at different positions on the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the imino group can yield corresponding amines.
Scientific Research Applications
2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have therapeutic potential as an anticancer, antiviral, or antimicrobial agent, depending on its interaction with biological targets.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde derivatives: These compounds share the furan ring and can undergo similar reactions.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have the same core structure and may exhibit similar biological activities.
Dimethylethanamine derivatives: These compounds feature the same side chain and can be used in similar synthetic applications.
Uniqueness
2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[7-(furan-2-ylmethyl)-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H23N5O/c1-12-13(2)22(10-14-6-5-9-23-14)17-15(12)16(18)21(11-19-17)8-7-20(3)4/h5-6,9,11,18H,7-8,10H2,1-4H3 |
InChI Key |
UURXPERBURFJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCN(C)C)CC3=CC=CO3)C |
Origin of Product |
United States |
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